5,7-二甲氧基-1,2,3,4-四氢异喹啉

描述

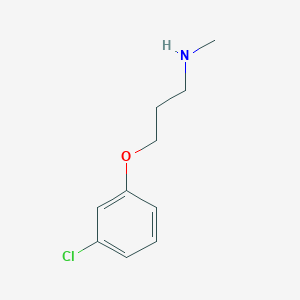

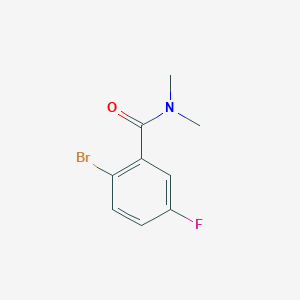

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a secondary amine with the chemical formula C11H15NO2 . It is an alkaloid isolated from mexican cereoid, Backebergia militaris . It is also referred to as heliamine .

Synthesis Analysis

The synthesis of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core . The compound has an empirical formula of C11H15NO2 .科学研究应用

复杂异喹啉和喹啉烷的合成

6,7-二甲氧基-1,2,3,4-四氢异喹啉盐酸盐已被用作合成更复杂异喹啉和喹啉烷的起始原料 .

药物开发中的优选骨架

含有天然和合成分子的四氢异喹啉 (THIQ) 已被认定为“优选骨架”,用于识别、设计和合成药物开发中感兴趣的新型生物活性衍生物 .

抗炎应用

抗病毒应用

抗真菌应用

抗癌应用

帕金森病治疗

HIV-1 逆转录酶抑制

未来方向

The future directions for 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline research could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity . These compounds could be used as valuable tools to study pharmacological functions, tumor imaging, and cancer therapeutics .

作用机制

Target of Action

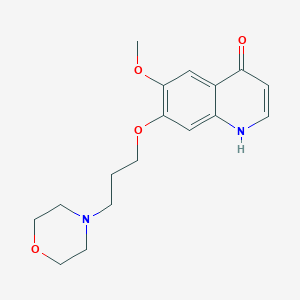

The primary targets of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are the sigma-2 receptors . The compound also interacts with the P-glycoprotein (P-gp) , which is a crucial factor in multidrug resistance in cancer treatment .

Mode of Action

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline binds to sigma-2 receptors with high affinity and selectivity . This binding can be used to study the pharmacological functions of sigma-2 receptors, tumor imaging, and cancer therapeutics or adjuvants . The compound also acts as a potent reversal agent against P-glycoprotein-mediated multidrug resistance .

Biochemical Pathways

It is known that the compound influences the function of sigma-2 receptors and p-gp, which play significant roles in cell proliferation and drug resistance, respectively .

Pharmacokinetics

It is known that the compound exhibits good plasma drug concentration after oral administration .

Result of Action

The interaction of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline with sigma-2 receptors and P-gp can lead to a decrease in cell proliferation and an increase in the sensitivity of cancer cells to therapeutic drugs . This makes the compound a potential candidate for cancer therapeutics and adjuvants .

Action Environment

The action of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s efficacy and stability. Additionally, the physiological state of the cells (such as the level of sigma-2 receptor expression) can also impact the compound’s action .

生化分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is suggested that it may interact with various enzymes or cofactors

Transport and Distribution

It is suggested that it may interact with various transporters or binding proteins

Subcellular Localization

It is suggested that it may be directed to specific compartments or organelles

属性

IUPAC Name |

5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXWHSXCIHBUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNC2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640535 | |

| Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212184-86-6 | |

| Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol](/img/structure/B1604188.png)

![Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/no-structure.png)

![(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1604195.png)